molecular formula C13H16O3 B15332704 1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B15332704
M. Wt: 220.26 g/mol
InChI Key: RMOUCRPCLYPSMP-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C13H16O3 It is a derivative of benzoannulene, characterized by the presence of two methoxy groups and a tetrahydrobenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be synthesized through several methods. One common approach involves the condensation of acetylacetone with phenol, followed by oxidation. The reaction typically proceeds as follows:

    Condensation Reaction: Acetylacetone reacts with phenol in the presence of a base to form phenol acetone.

    Oxidation Reaction: The phenol acetone is then oxidized to yield 1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated products, depending on the reagents used.

Scientific Research Applications

1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as estrogen receptors. The compound acts as a ligand, binding to the receptors and modulating their activity. This interaction can lead to the degradation of the receptors, thereby inhibiting their signaling pathways and exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups contribute to its reactivity and potential as a pharmacophore in drug design.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1,3-dimethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C13H16O3/c1-15-9-7-11-10(13(8-9)16-2)5-3-4-6-12(11)14/h7-8H,3-6H2,1-2H3

InChI Key

RMOUCRPCLYPSMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCCC2=O)C(=C1)OC

Origin of Product

United States

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